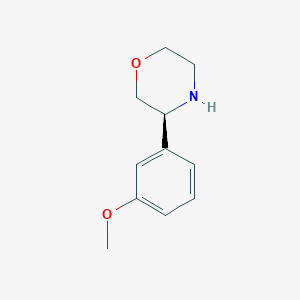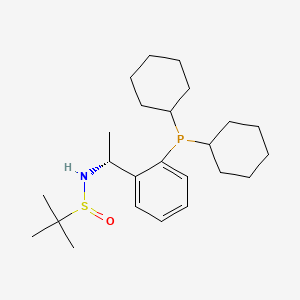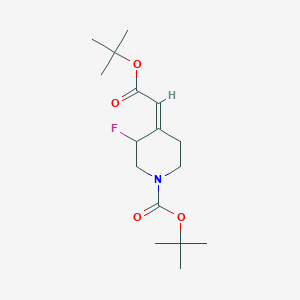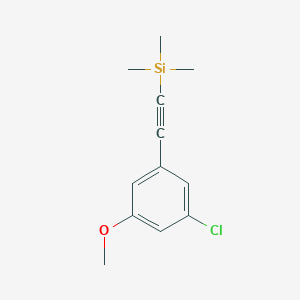
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C12H15ClOSi and a molecular weight of 238.79 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 3-chloro-5-methoxyphenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include desilylated phenylacetylenes, ketones, aldehydes, and reduced hydrocarbons .
Applications De Recherche Scientifique
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl moiety allows for the formation of new carbon-carbon bonds, while the trimethylsilyl group can be selectively removed to reveal a terminal alkyne. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((4-Methoxyphenyl)ethynyl)trimethylsilane
- ((3-Bromo-5-methoxyphenyl)ethynyl)trimethylsilane
- ((3-Chloro-4-methoxyphenyl)ethynyl)trimethylsilane
Uniqueness
((3-Chloro-5-methoxyphenyl)ethynyl)trimethylsilane is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s unique structure allows for selective functionalization and the formation of complex molecules .
Propriétés
Formule moléculaire |
C12H15ClOSi |
|---|---|
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
2-(3-chloro-5-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClOSi/c1-14-12-8-10(7-11(13)9-12)5-6-15(2,3)4/h7-9H,1-4H3 |
Clé InChI |
WQVOXLLDAJPSEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C#C[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


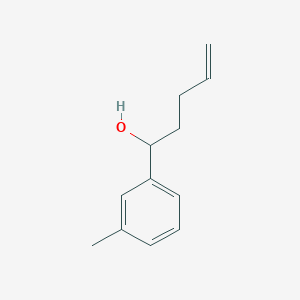

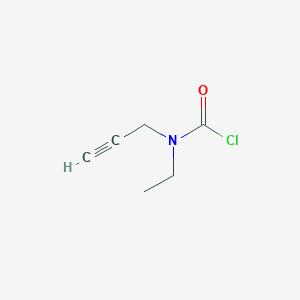

![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)


